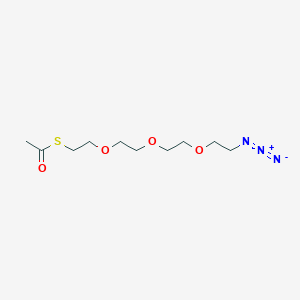

S-Acetyl-PEG3-azide

Description

Contextualization of PEGylated Linkers in Contemporary Bioconjugation and Chemical Biology

Polyethylene (B3416737) glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that have become indispensable tools in drug delivery, bioconjugation, and materials science. chempep.com The process of attaching PEG chains to molecules, known as PEGylation, dates back to the 1970s and is a well-established method for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. chempep.combroadpharm.com

The widespread use of PEG linkers stems from their advantageous properties, including:

Water Solubility : The repeating ethylene oxide units form hydrogen bonds with water, rendering PEG highly soluble in aqueous environments. chempep.com This is crucial for increasing the solubility of hydrophobic drugs or biomolecules. axispharm.com

Biocompatibility : PEG is known for its minimal toxicity and is approved by regulatory agencies for various biomedical applications. chempep.com

Low Immunogenicity : PEG chains can shield conjugated molecules from the host's immune system, reducing immune responses and prolonging circulation time. chempep.comaxispharm.com

Flexibility : The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility. chempep.com

PEG linkers exist in two main classes: monodispersed and polydispersed. broadpharm.combiochempeg.com Monodisperse PEGs, also known as discrete PEGs, have a specific, single molecular weight, whereas polydisperse PEGs are a mixture of polymers with an average molecular weight. broadpharm.com The development of monodisperse PEG linkers with defined lengths and terminal functional groups in the 1990s enabled more precise bioconjugation strategies. chempep.com These linkers can be engineered with various reactive groups, such as azides, amines, and alkynes, to facilitate the connection of different molecular entities. broadpharm.com Their architecture has evolved from simple homobifunctional spacers to complex heterobifunctional, cleavable, and branched structures designed for specific applications like antibody-drug conjugates (ADCs) and nanoparticle drug delivery. chempep.combroadpharm.combiochempeg.com In ADCs, for instance, PEG linkers can enhance stability and solubility. biochempeg.comamericanpharmaceuticalreview.com

Fundamental Principles of Azide-Containing Reagents in Bioorthogonal Reaction Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. jci.org Azide-containing reagents are central to this field due to the unique properties of the azide (B81097) group. The azide group is small, metabolically stable, and essentially absent from most biological systems, making it an ideal chemical handle for selectively tagging biomolecules. jci.orgnih.govmdpi.com

The azide group's utility lies in its ability to undergo highly specific and efficient ligation reactions with a complementary partner. The primary bioorthogonal reactions involving azides are:

Azide-Alkyne Cycloadditions : This is a [3+2] cycloaddition between an azide and an alkyne to form a stable triazole ring. mdpi.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Often referred to as "click chemistry," this reaction is highly efficient but requires a copper catalyst, which can be toxic to living cells. nih.govmedchemexpress.combiochempeg.com The development of stabilizing ligands has helped to reduce the required amount of toxic copper(I). jci.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the toxicity of the copper catalyst, strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) are used. medchemexpress.combiochempeg.com These molecules react readily with azides without the need for a catalyst, making SPAAC highly suitable for applications in living organisms. jci.orgbiochempeg.com

Staudinger Ligation : Introduced in 2000, this reaction occurs between an azide and a functionalized triarylphosphine. mdpi.comthermofisher.com It forms a stable amide bond, proceeds readily at neutral pH in water without a catalyst, and is biocompatible, making it valuable for in vivo applications. mdpi.comthermofisher.com

The chemoselectivity of azides—their ability to react specifically with their intended partners without cross-reactivity with other biological functional groups—has made them invaluable for a wide range of applications, including bioconjugation, drug discovery, and imaging of biomolecules like glycans, proteins, and lipids in their native environments. nih.govmdpi.combiochempeg.com

Elucidation of S-Acetyl-PEG3-azide as a Strategic Heterobifunctional Molecular Scaffold

This compound is a heterobifunctional molecule, meaning it possesses two different reactive functional groups, allowing for sequential or orthogonal conjugation strategies. biosynth.combiosynth.com Its structure consists of a terminal azide group, a short, discrete polyethylene glycol chain with three repeating units (PEG3), and a thioacetate (B1230152) (S-acetyl) group. broadpharm.commedkoo.com

The strategic design of this molecule provides distinct functionalities at each end:

Azide Group : This end of the molecule enables "click chemistry." broadpharm.commedkoo.com It can participate in CuAAC reactions with terminal alkynes or in copper-free SPAAC reactions with strained alkynes like DBCO or BCN. medchemexpress.com This allows for the specific and efficient attachment of the linker to molecules or surfaces functionalized with an alkyne.

S-Acetyl Group : The thioacetate group serves as a protected thiol. The acetyl group can be removed under mild basic conditions (deacetylation) to expose a free thiol (sulfhydryl) group. This thiol can then react with maleimides, iodoacetamides, or other thiol-reactive functionalities to form a stable covalent bond.

PEG3 Spacer : The short, hydrophilic PEG linker increases the aqueous solubility of the molecule and any conjugate it is incorporated into. broadpharm.commedkoo.com It also provides a flexible spacer arm, which can be important for overcoming steric hindrance between the two conjugated molecules.

This dual functionality makes this compound a versatile building block in chemical biology and drug discovery. For example, it is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com The ability to connect two different molecular entities with precise control over the linkage chemistry is paramount in such applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₉N₃O₄S | broadpharm.combiocompare.com |

| Molecular Weight | 277.34 g/mol | biocompare.com |

| CAS Number | 1310827-26-9 | broadpharm.com |

| Appearance | Solid powder | medkoo.com |

| Purity | Typically >95% or >98% | broadpharm.commedkoo.combiocompare.com |

| Solubility | Soluble in DMSO | medkoo.com |

| IUPAC Name | S-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl) ethanethioate | medkoo.com |

Table 2: Bioorthogonal Reactions Involving the Azide Moiety

| Reaction Name | Reactive Partners | Key Features | Suitability for Live Systems | Source(s) |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Requires Copper(I) catalyst; High efficiency and reaction rate. | Limited by copper toxicity, though new ligands can reduce this. | jci.orgnih.govmedchemexpress.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | Copper-free; Bioorthogonal; Fast kinetics. | Highly suitable; no toxic catalyst required. | jci.orgmedchemexpress.combiochempeg.com |

| Staudinger Ligation | Azide + Triarylphosphine | Forms a stable amide bond; No catalyst needed; Biocompatible. | Highly suitable; proceeds readily in aqueous environments at neutral pH. | mdpi.comthermofisher.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4S/c1-10(14)18-9-8-17-7-6-16-5-4-15-3-2-12-13-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXCCFAIMVRUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Sophisticated Chemical Derivatization of S Acetyl Peg3 Azide

Methodologies for the Chemical Synthesis of S-Acetyl-PEG3-azide and its Synthetic Precursors

The synthesis of this compound relies on the strategic, regioselective modification of a core triethylene glycol (TEG) molecule. jchemlett.com A common approach involves the desymmetrization of TEG, where its two terminal hydroxyl groups are sequentially converted into the desired azide (B81097) and S-acetyl moieties. nih.gov

A plausible and widely referenced synthetic pathway begins with the mono-functionalization of triethylene glycol. jchemlett.commdpi.com

Step 1: Monotosylation of Triethylene Glycol The synthesis often starts by reacting triethylene glycol with one equivalent of a tosylating agent, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine. jchemlett.com This controlled reaction regioselectively attaches a tosyl group to one of the hydroxyls, creating a good leaving group while preserving the other hydroxyl. The resulting intermediate is α-hydroxyl-ω-tosyl-triethylene glycol.

Step 2: Azide Introduction The tosylated intermediate is then treated with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). mdpi.comresearchgate.net The azide ion displaces the tosylate group via nucleophilic substitution (Sₙ2 reaction) to form Azido-PEG3-alcohol (1-azido-2-(2-(2-hydroxyethoxy)ethoxy)ethane). mdpi.comresearchgate.net This precursor is a crucial intermediate, isolating the azide functionality at one end of the PEG chain. researchgate.net

Step 3: Conversion to this compound The final step involves converting the remaining hydroxyl group into a thioacetate (B1230152). This can be achieved through a two-step process:

The hydroxyl group of Azido-PEG3-alcohol is first activated, for instance, by converting it back into a better leaving group like a mesylate or tosylate. mdpi.comresearchgate.net

This activated group is then displaced by a thioacetate salt, such as potassium thioacetate (KSAc), to yield the final product, this compound. researchgate.net

An alternative to the final step is a Mitsunobu reaction, which can directly convert the alcohol to the thioacetate using thioacetic acid in the presence of triphenylphosphine (B44618) (PPh₃) and a diazodicarboxylate reagent.

The table below outlines the key synthetic precursors and reagents involved in a representative synthesis.

| Step | Precursor/Intermediate | Key Reagents | Product |

| 1 | Triethylene glycol | p-Toluenesulfonyl chloride (TsCl), Pyridine | α-hydroxyl-ω-tosyl-triethylene glycol |

| 2 | α-hydroxyl-ω-tosyl-triethylene glycol | Sodium azide (NaN₃) | Azido-PEG3-alcohol |

| 3 | Azido-PEG3-alcohol | 1. Tosyl chloride (TsCl) 2. Potassium thioacetate (KSAc) | This compound |

Advanced Strategies for Functionalization and Auxiliarization

The utility of this compound stems from the orthogonal reactivity of its terminal groups. The azide participates in bioorthogonal "click chemistry," while the S-acetyl group provides access to a reactive thiol for other specific conjugation chemistries. medchemexpress.comaxispharm.com

The inherent structure of this compound provides two orthogonal reactive handles. The term "introduction" in this context refers to the specific reactions these moieties can undergo to conjugate with other molecules.

Azide Functionality for Click Chemistry : The azide group is a key component for click chemistry, a set of reactions known for their high efficiency, specificity, and biocompatibility. medchemexpress.comsigmaaldrich.com It can undergo:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. medchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free click reaction that occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.combiochempeg.com This is particularly useful for applications in living systems where copper toxicity is a concern. biochempeg.com

Thiol Functionality via Deprotection : The S-acetyl group is a stable protecting group for a thiol (-SH). It can be selectively removed under mild basic conditions, such as with hydroxylamine (B1172632) or sodium hydroxide, to reveal a free sulfhydryl group. windows.net This newly exposed thiol is highly reactive towards:

Maleimides : Reacts specifically with the maleimide (B117702) functional group at a pH range of 6.5-7.5 to form a stable thioether bond. windows.net This is a widely used reaction for protein and peptide labeling.

Iodoacetamides and Bromoacetamides : Undergoes alkylation with these reagents to form a stable thioether linkage.

Disulfide Exchange : Can react with other thiols or disulfides to form new disulfide bonds.

The orthogonality of these reactions allows for a two-step, directional conjugation. For example, a molecule containing an alkyne can be attached via click chemistry, followed by deprotection of the thiol and reaction with a maleimide-functionalized biomolecule.

| Functional Group | Orthogonal Partner | Reaction Type | Resulting Linkage |

| Azide (-N₃) | Terminal Alkyne | CuAAC | 1,2,3-Triazole |

| Azide (-N₃) | Strained Alkyne (e.g., DBCO) | SPAAC | 1,2,3-Triazole |

| Thiol (-SH) (after deprotection) | Maleimide | Michael Addition | Thioether |

| Thiol (-SH) (after deprotection) | Iodoacetamide | Nucleophilic Substitution | Thioether |

Enzymes offer a highly specific method for conjugating molecules, often targeting particular amino acid sequences or motifs. While this compound itself is not a direct substrate for most enzymes, it can be incorporated into conjugates using enzymatic strategies.

One prominent method involves microbial transglutaminase (MTGase). researchgate.netnih.gov MTGase catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine. researchgate.net A strategy could involve a linker that is first conjugated enzymatically and then reacted with this compound. For instance, an amine-containing linker could be attached to a protein via MTGase, and this linker could then bear an alkyne group, ready for a subsequent click reaction with this compound.

Another approach involves ligases, such as Sortase A or Butelase 1, which recognize specific peptide sequences. chinesechemsoc.org A peptide containing the recognition motif and an orthogonal functional group (e.g., an alkyne) could be synthesized. This peptide can then be clicked to this compound. The resulting construct can then be enzymatically ligated to a protein of interest that has been engineered to contain the corresponding ligation tag. chinesechemsoc.org

Furthermore, glycosyltransferases can be used to attach azide-modified sugars to antibodies or other glycoproteins. acs.org The azide handle on the sugar can then be used to click on a DBCO-functionalized partner. While not a direct use of this compound, this demonstrates the principle of using enzymes to install one of the reactive handles (the azide) for subsequent conjugation. acs.org

Rigorous Purification and Comprehensive Analytical Characterization Techniques for this compound and its Modified Derivatives

Purification and characterization are critical to ensure the quality and identity of this compound and its conjugates. The unique solubility of PEG derivatives—soluble in many organic solvents and water but insoluble in ethers and hexanes—can be exploited for purification by precipitation. beilstein-journals.org

Purification Techniques:

Flash Chromatography : Silica gel chromatography is commonly used to purify intermediates and the final product during synthesis, separating them from unreacted reagents and byproducts.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is a high-resolution technique for purifying the final product and its conjugates to a high degree of purity.

Size Exclusion Chromatography (SEC) : Particularly useful for purifying PEGylated proteins, SEC separates molecules based on their hydrodynamic radius, effectively removing unreacted PEG linkers and other small molecules from the larger conjugate.

Ion Exchange Chromatography (IEX) : IEX separates molecules based on charge. It can be used to purify PEGylated proteins and may even separate positional isomers, as the PEG chain can shield surface charges to different extents depending on its attachment site.

Precipitation/Crystallization : The distinct solubility profile of PEG compounds allows for purification by precipitating the product from a reaction mixture by adding a non-solvent like diethyl ether. beilstein-journals.org

Analytical Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure of the linker and its precursors. researchgate.netacs.org Specific proton and carbon signals can verify the presence of the azide, the acetyl group, and the PEG backbone, and confirm the quantitative functionalization of the termini. researchgate.netresearchgate.net It is crucial to correctly interpret spectra, accounting for potential complexities like ¹³C-¹H coupling in large polymers. acs.org

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the exact molecular weight of the synthesized linker and its derivatives, verifying its identity and purity. acs.org

Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR is useful for identifying key functional groups. A characteristic strong vibrational band around 2100 cm⁻¹ confirms the presence of the azide group, while a band around 1690-1710 cm⁻¹ indicates the carbonyl of the thioester. researchgate.net

The table below summarizes the common analytical techniques and their applications.

| Technique | Information Provided | Typical Application |

| ¹H and ¹³C NMR | Detailed structural confirmation, verification of functional groups, assessment of purity. acs.org | Characterizing precursors, final product, and conjugates. |

| Mass Spectrometry (MS) | Precise molecular weight determination, confirmation of identity. acs.org | Verifying the mass of the final product and its conjugates. |

| FTIR Spectroscopy | Identification of key functional groups (e.g., azide, carbonyl). researchgate.net | Confirming successful introduction of azide and thioester groups. |

| HPLC | Assessment of purity, quantification, and purification. researchgate.net | Quality control and preparative purification. |

Mechanistic Elucidation and Transformative Applications of S Acetyl Peg3 Azide in Click Chemistry Paradigms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with S-Acetyl-PEG3-azide

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of click chemistry, facilitating the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097). This compound, with its terminal azide group, readily participates in this reaction, enabling the conjugation of a wide array of alkyne-functionalized molecules. medchemexpress.com The reaction is renowned for its high efficiency and the inertness of the azide and alkyne functional groups toward most biological molecules, making it a favored tool for bioconjugation. nih.govresearchgate.net

Detailed Reaction Mechanisms and Quantitative Kinetic Considerations

The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. acs.org This is followed by the coordination of the azide to the copper center and subsequent cyclization to form a six-membered copper-containing intermediate, which then rearranges to the stable triazole product, regenerating the copper(I) catalyst. acs.org The reaction is typically second-order, and its rate is significantly influenced by the concentration of the copper(I) catalyst and the nature of the solvent.

Quantitative kinetic analysis of CuAAC reactions involving PEGylated azides, such as the structurally similar Biotin-PEG3-azide, has been performed using techniques like Raman microscopy. rsc.org These studies reveal that the observed rate constant (k_obs) is dependent on the concentrations of both the copper catalyst and the coordinating ligand. For instance, in a reaction between an alkyne and a PEG3-azide derivative, the reaction rate demonstrates a first-order dependence on the copper concentration. rsc.org

Interactive Table 1: Kinetic Data for a CuAAC Reaction with a PEG3-Azide Derivative

| Copper (Cu) Concentration (mM) | Observed Rate Constant (k_obs) (x 10⁻³ s⁻¹) |

|---|---|

| 2 | 1.5 |

| 5 | 4.0 |

| 10 | 8.5 |

| 15 | 12.0 |

Data derived from kinetic analysis of a CuAAC reaction with a biotin-PEG3-azide derivative under specific ligand conditions. The data illustrates the dependence of the reaction rate on the copper catalyst concentration.

Design and Optimization of Catalytic Systems for Enhanced Efficiency

The efficiency of the CuAAC reaction with this compound can be significantly enhanced through the strategic design and optimization of the catalytic system. A key component of this is the use of copper(I)-stabilizing ligands. These ligands not only accelerate the reaction but also protect the copper(I) from oxidation to the inactive copper(II) state. rsc.orgnih.gov Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA). rsc.orgnih.gov Comparative studies have shown that the choice of ligand can have a profound impact on the reaction rate. For example, both THPTA and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) have been shown to be highly effective in promoting CuAAC reactions in aqueous environments. nih.govjenabioscience.com The optimization of the ligand-to-copper ratio is also crucial; for instance, a maximum rate-enhancing effect for the THPTA ligand has been observed at a [THPTA]:[Cu] ratio of approximately 0.5. rsc.org

Interactive Table 2: Comparative Efficiency of Catalytic Ligands in CuAAC

| Ligand | Relative Reaction Rate |

|---|---|

| THPTA | High |

| BTTAA | High |

| L-Histidine | Moderate |

| None | Low |

This table provides a qualitative comparison of the efficiency of different copper-chelating ligands in accelerating the CuAAC reaction. THPTA and BTTAA are shown to be particularly effective.

Addressing Biocompatibility Challenges and Implementing Mitigation Strategies in Biological Contexts

A significant challenge in the application of CuAAC in biological systems is the inherent cytotoxicity of copper ions. uea.ac.ukacs.org This has necessitated the development of strategies to mitigate these toxic effects while maintaining high reaction efficiency. One primary strategy is the use of chelating ligands, such as THPTA and L-histidine, which sequester the copper ions, reducing their toxicity. rsc.orgnih.gov Furthermore, the use of a reducing agent, such as sodium ascorbate, is common practice to maintain copper in its catalytically active Cu(I) state, which can also help to minimize the concentration of more toxic Cu(II) species. acs.org Research has also focused on developing highly active catalytic systems that can function effectively at very low, and thus less toxic, copper concentrations. nih.gov The hydrophilic PEG3 linker in this compound can also contribute to improved biocompatibility by enhancing the water solubility of the molecule and any subsequent conjugates. biochempeg.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-promoted azide-alkyne cycloaddition (SPAAC) represents a significant advancement in click chemistry, as it obviates the need for a cytotoxic copper catalyst. biochempeg.com This is achieved by employing a strained alkyne, where the ring strain provides the necessary activation energy for the cycloaddition with an azide to proceed. This compound is an excellent reaction partner in SPAAC, readily conjugating with a variety of strained alkynes. medchemexpress.com

Theoretical Framework of Copper-Free Click Chemistry and Intrinsic Ring Strain Effects

The theoretical basis of SPAAC lies in the high internal energy of the strained alkyne. The distortion of the typically linear alkyne bond within a small ring structure, such as a cyclooctyne (B158145), significantly lowers the activation energy of the [3+2] cycloaddition with an azide. acs.org This allows the reaction to proceed efficiently at physiological temperatures without the need for a catalyst. The rate of the SPAAC reaction is highly dependent on the degree of ring strain in the cyclooctyne derivative.

Reactive Intermediates and Conjugation Efficacy with Strained Alkyne Partners (e.g., Dibenzocyclooctynes, Bicyclononynes)

This compound demonstrates high conjugation efficacy with various strained alkynes, most notably dibenzocyclooctynes (DBCO) and bicyclononynes (BCN). medchemexpress.comresearchgate.net The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a transient, high-energy transition state that rapidly collapses to the stable triazole product.

Dibenzocyclooctynes (DBCO): DBCO derivatives are widely used in SPAAC due to their high reactivity and stability. conju-probe.com The reaction of this compound with a DBCO-functionalized molecule results in the formation of a stable triazole linkage. It is noteworthy that the reaction with DBCO can lead to the formation of two regioisomers of the triazole product. nih.gov

Bicyclononynes (BCN): BCN is another highly reactive strained alkyne used in SPAAC. researchgate.net It is known for its excellent reaction kinetics and stability. beilstein-journals.org The conjugation of this compound with BCN-containing molecules is highly efficient and proceeds rapidly under mild conditions.

Strategic Advantages for In Vivo Labeling and Intracellular Applications

The unique structural features of this compound render it a highly effective tool for in vivo labeling and intracellular studies. The primary advantages stem from the bioorthogonal nature of its azide group and the physicochemical properties imparted by the polyethylene (B3416737) glycol (PEG) linker.

The azide moiety is exceptionally valuable for biological applications because it is virtually absent from and non-reactive with endogenous functional groups within cells and organisms. thermofisher.comnih.gov This "bioorthogonal" characteristic ensures that the azide group will not participate in unwanted side reactions with biological molecules, leading to minimal background and highly specific labeling. thermofisher.comsigmaaldrich.com Its small size and stability under physiological conditions further allow it to be incorporated into biomolecules, such as proteins or cell-surface glycans, often with little to no perturbation of the native structure or function. nih.gov For instance, cells can be cultured with azide-containing metabolic precursors, like tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which results in the presentation of azide groups on the cell surface. thno.org This enables the subsequent tracking and visualization of these specific cells in a living organism. thno.org

The PEG3 linker in this compound confers significant advantages, particularly concerning solubility and biocompatibility. The hydrophilic nature of the PEG chain increases the water solubility of the entire molecule, which is a critical attribute for reagents used in aqueous biological environments. broadpharm.combiochempeg.com This enhanced solubility helps to prevent aggregation and ensures effective delivery and reactivity in cellular and in vivo contexts. Furthermore, PEG linkers are well-established in biomedical applications for their ability to create a hydrophilic shield around conjugated molecules, which can improve their pharmacokinetic profiles in vivo. While the primary role of the short PEG3 segment in this specific reagent is to enhance solubility for bioconjugation, the principle is a cornerstone of PEGylation strategies in drug delivery. axispharm.com The combination of a bioorthogonal azide and a solubilizing PEG linker makes this compound and similar structures well-suited for demanding applications like cell-surface engineering and the labeling of biomolecules within their native settings. nih.govacs.org

Staudinger Ligation Involving the Azide Moiety of this compound

The Staudinger ligation is a powerful and highly chemoselective reaction that forms a stable amide bond between an azide, such as the one present in this compound, and a specifically engineered triarylphosphine. interchim.fracs.org This reaction is a modification of the classic Staudinger reaction, adapted for bioconjugation by ensuring that the phosphine (B1218219) reagent becomes covalently linked to the azide-bearing molecule. sigmaaldrich.comwikipedia.org Its bioorthogonal nature allows it to proceed efficiently in complex biological environments, including on the surface of living cells, without the need for a metal catalyst. nih.govhzdr.de

Chemical Pathways and Formation of Amide Bond Products

The Staudinger ligation is initiated by the nucleophilic attack of a triarylphosphine on the terminal nitrogen of the azide group of a molecule like this compound. wikipedia.org This step results in the expulsion of dinitrogen gas (N₂) and the formation of a key intermediate known as an iminophosphorane, or aza-ylide. sigmaaldrich.comnih.gov

The reaction proceeds under mild, physiological conditions (room temperature and neutral pH), which is a significant advantage for modifying sensitive biological macromolecules. nih.govinterchim.fr

Comparative Analysis of Traceless and Nontraceless Ligation Variants

The Staudinger ligation has two primary variants: traceless and nontraceless. The key distinction lies in whether atoms from the phosphine reagent are incorporated into the final conjugated product. wikipedia.org

In the nontraceless Staudinger ligation , the phosphine reagent is designed such that the resulting phosphine oxide remains covalently attached to the newly formed amide bond. wikipedia.org Reporter groups like fluorophores or biotin (B1667282) are often appended to this part of the phosphine reagent. wikipedia.org

In the traceless Staudinger ligation , the phosphine reagent is engineered to be completely eliminated after the reaction. wikipedia.orgnih.gov This is typically achieved by using a phosphinothioester or a similar structure. nih.govnih.gov The reaction proceeds through an amidophosphonium salt intermediate, which then rearranges to form the final amide bond, leaving no trace of the original phosphine reagent. nih.gov This results in a native amide linkage, which is particularly advantageous in applications like protein synthesis where preserving the natural chemical structure is critical. hzdr.denih.gov

| Feature | Nontraceless Staudinger Ligation | Traceless Staudinger Ligation |

| Final Product | Contains the newly formed amide bond plus a phosphine oxide byproduct. wikipedia.org | Contains only the newly formed amide bond. nih.gov |

| Phosphine Reagent | Typically a triarylphosphine with an ortho-ester group. sigmaaldrich.com | Often a phosphinothioester or phosphinoalcohol. nih.govnih.gov |

| Key Advantage | The retained phosphine oxide can serve as a scaffold for attaching reporter tags. wikipedia.org | Forms a native amide bond with no residual atoms from the reagent. nih.gov |

| Primary Application | Attaching labels (e.g., fluorophores, biotin) for detection and imaging. interchim.frwikipedia.org | Protein synthesis, peptide ligation, and applications requiring minimal structural perturbation. acs.orgnih.gov |

| Ligation Unit | Amide bond plus phosphine oxide moiety. wikipedia.org | A single amide bond. hzdr.de |

Strategic Utility in Site-Specific Protein Modification

The Staudinger ligation provides a robust and precise method for the site-specific modification of proteins. nih.gov This strategy allows for the introduction of a wide array of functional molecules, including fluorescent dyes, affinity tags, and therapeutic agents, at a predetermined location within a protein's structure. acs.org

The process typically involves two key steps. First, an azide group is incorporated into the target protein at a specific site. A common and powerful method to achieve this is through genetic code expansion, where a non-canonical amino acid containing an azide, such as L-azidohomoalanine or 4-azido-L-phenylalanine, is introduced into the protein's sequence during its synthesis. tcichemicals.com This places the bioorthogonal azide handle at a genetically defined position.

Second, the azide-modified protein is reacted with a phosphine reagent that carries the desired functional payload. interchim.fr The Staudinger ligation then covalently attaches the payload to the protein via a stable amide bond. thermofisher.com Because the azide and phosphine groups are bioorthogonal, the reaction is highly specific and does not affect other amino acid residues in the protein, even in the complex environment of a cell lysate or on the surface of a living cell. sigmaaldrich.com This precision avoids the often-uncontrolled and heterogeneous labeling that can occur when targeting common functional groups like amines or sulfhydryls. thermofisher.com The traceless variant is particularly useful for creating protein conjugates, such as PEGylated proteins, where the goal is to modify the protein's properties without introducing a bulky, non-native chemical linker. nih.gov

Advanced Bioconjugation Frameworks Utilizing S Acetyl Peg3 Azide

Targeted Covalent Ligation to Diverse Biomolecular Entities

S-Acetyl-PEG3-azide is a heterobifunctional linker that plays a crucial role in modern bioconjugation. biosynth.com This compound features two distinct reactive groups: a protected thiol (S-acetyl group) and an azide (B81097). broadpharm.commedkoo.com The azide group is a key component for "click chemistry," a set of reactions known for their high efficiency and selectivity, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.combroadpharm.com These reactions allow for the stable and specific linkage of this compound to molecules containing a corresponding alkyne or strained cyclooctyne (B158145) group. medchemexpress.comiris-biotech.de The S-acetyl group, on the other hand, can be deprotected to reveal a reactive thiol, which can then form a covalent bond with other specific functional groups. The polyethylene (B3416737) glycol (PEG) spacer, consisting of three ethylene (B1197577) glycol units, enhances the solubility of the molecule and its conjugates in aqueous solutions. broadpharm.commedkoo.com

Site-Directed Conjugation to Proteins and Peptides

The unique architecture of this compound allows for the precise, site-directed modification of proteins and peptides. This is a significant advancement over random conjugation methods, which can often lead to a loss of biological activity if the modification occurs at a critical site, such as an active site or binding interface. researchgate.netresearchgate.net

One common strategy for site-specific protein modification involves the genetic incorporation of an unnatural amino acid containing an alkyne or azide group into the protein's sequence. researchgate.net For instance, an alkyne-bearing amino acid can be introduced at a specific position in a protein. Subsequently, this compound can be attached to this unique site via a click chemistry reaction. medchem101.com This approach ensures that every protein molecule is modified at the exact same location. researchgate.net

Alternatively, the thiol group of this compound can be utilized for conjugation. After deacetylation to expose the free thiol, it can react with specific amino acid residues on a protein, such as a cysteine that has been introduced at a desired location through site-directed mutagenesis. nih.gov This thiol-maleimide reaction is another widely used method for achieving site-specific protein conjugation. nih.govacs.org

These site-specific conjugation methods are invaluable in various applications, including the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that specifically targets cancer cells. medchemexpress.commedchemexpress.com The precise control over the conjugation site and stoichiometry (the number of drug molecules per antibody) is critical for the efficacy and safety of the ADC. This compound can serve as a linker in the synthesis of ADCs and other complex biomolecular constructs like PROTACs (PROteolysis TArgeting Chimeras). broadpharm.commedchemexpress.com

Table 1: Research Findings on Site-Directed Conjugation to Proteins and Peptides

| Biomolecule | Conjugation Strategy | Key Finding |

|---|---|---|

| Recombinant Thrombomodulin (TM456) | Azide introduction via Sortase A-mediated ligation with NH2-diglycine-PEG3-azide, followed by copper-free click chemistry. | Site-specific PEGylation was achieved without diminishing the protein's anticoagulant activity. researchgate.netresearchgate.net |

| General Proteins | Genetic incorporation of an alkyne-containing unnatural amino acid followed by click reaction with an azide-PEG molecule. | Enables convenient and site-specific installation of a PEG group onto a protein. nih.gov |

| Green Fluorescent Protein (GFP) | Incorporation of p-azido-L-phenylalanine (p-AzF) for site-specific covalent immobilization. | Demonstrates the effectiveness of using unnatural amino acids for directed protein immobilization. researchgate.net |

| General Proteins | Cysteine tagging with maleimide-PEG. | A common method for site-specific PEGylation by reacting a free cysteine with a maleimide-functionalized PEG. nih.gov |

Attachment to Oligonucleotides and Other Nucleic Acid Derivatives

The application of this compound extends to the functionalization of oligonucleotides and other nucleic acid derivatives. Click chemistry has become a powerful tool for modifying DNA and RNA, allowing for the introduction of various labels, tags, and other functionalities with high precision and efficiency. uni-muenchen.de

For instance, an oligonucleotide can be synthesized with a terminal alkyne modification. This compound can then be readily conjugated to this alkyne-modified oligonucleotide through a CuAAC reaction. genelink.com This process creates a stable triazole linkage, effectively attaching the PEG-azide linker to the nucleic acid. axispharm.com This method has been used to create highly labeled probes for applications such as fluorescent in situ hybridization (FISH). uni-muenchen.de

Furthermore, this conjugation strategy is employed in the construction of complex DNA nanostructures. uni-muenchen.de By designing oligonucleotides with terminal azides and alkynes, researchers can use click chemistry to ligate them together, forming intricate, covalently stabilized structures. This compound can be incorporated into these designs to introduce specific functionalities or to act as a flexible spacer. biosynth.com

The ability to attach this compound to oligonucleotides is also valuable in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The PEG linker can improve the pharmacokinetic properties of these molecules, while the terminal azide or deprotected thiol can be used to attach targeting ligands for cell-specific delivery. google.comnih.gov

Table 2: Research Findings on Attachment to Oligonucleotides

| Oligonucleotide Type | Conjugation Method | Application |

|---|---|---|

| Alkyne-modified Oligonucleotide | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with Folate-Peg3-Azide. | Targeted intracellular delivery and gene silencing. nih.gov |

| Thiol-modified Oligonucleotide | Post-synthesis maleimide (B117702) conjugation with Azide PEG3 Maleimide. | Introduction of an active azide group for subsequent click chemistry reactions. genelink.com |

| DNA Nanostructures | One-pot click reaction with Peg3-Azide. | Stabilization and selective labeling of DNA nanostructures. uni-muenchen.de |

| Antisense Oligonucleotides | Attachment of trivalent N-acetylgalactosamine moieties via a PEG3 spacer. | Targeted delivery to the asialoglycoprotein receptor in liver cells. google.com |

Functionalization of Small Molecules and Receptor Ligands

This compound is also instrumental in the functionalization of small molecules and receptor ligands. By incorporating this linker, researchers can impart new properties to these molecules, such as improved solubility or the ability to be conjugated to other entities. rockefeller.edu

A common approach involves synthesizing a small molecule or ligand with an alkyne group. This alkyne-functionalized molecule can then be readily coupled to this compound using click chemistry. medchem101.com This strategy is frequently used in the development of chemical probes for activity-based protein profiling (ABPP), where a small molecule inhibitor is tagged with a reporter group for detection and identification of its protein target. researchgate.netrockefeller.edu The PEG linker in this compound can help to maintain the solubility of the probe and minimize steric hindrance.

The functionalization of receptor ligands with this compound can also be used to create bivalent or multivalent ligands. By linking two or more ligand molecules together with a flexible PEG spacer, it is possible to enhance their binding affinity and selectivity for their target receptor. The terminal azide or thiol group can also be used to attach the ligand to a larger entity, such as a nanoparticle or a carrier protein, for targeted drug delivery. cd-bioparticles.net

Table 3: Research Findings on Functionalization of Small Molecules

| Small Molecule Type | Functionalization Strategy | Purpose |

|---|---|---|

| Native Metabolites and Synthetic Small Molecules | Functionalization with bio-orthogonal detection tags (e.g., azide). | Biochemical analysis of metabolically labeled proteins. rockefeller.edu |

| Covalent Ligands | Appending an alkyne group for subsequent conjugation with an azide-reporter via CuAAC. | Site-specific labeling and evaluation of target occupancy. rockefeller.edu |

| Small Molecule Inhibitors | Tagging with a reporter group via a linker. | Activity-based protein profiling (ABPP) to identify protein targets. researchgate.net |

| Receptor Ligands | Linking with a PEG spacer. | Creation of bivalent ligands to enhance binding affinity. |

PEGylation Methodologies Enabled by this compound

PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy to improve the therapeutic properties of biopharmaceuticals. researchgate.net this compound provides a versatile platform for implementing advanced PEGylation strategies, offering precise control over the site and extent of modification.

Elongation of Circulating Half-Life and Augmentation of Biomolecule Stability

A primary goal of PEGylation is to increase the circulating half-life of a therapeutic biomolecule. google.com The attachment of PEG chains increases the hydrodynamic radius of the molecule, which reduces its rate of clearance by the kidneys. researchgate.net The hydrophilic PEG chains also form a protective layer around the biomolecule, shielding it from proteolytic degradation and reducing its immunogenicity. iris-biotech.deresearchgate.net

This compound can be used to attach PEG chains to biomolecules in a controlled manner. For example, a protein can be PEGylated at a specific site using the methods described in section 4.1.1. This site-specific PEGylation is often preferable to random PEGylation, as it can avoid the loss of biological activity that can occur when PEG chains are attached near the active site or a receptor-binding domain. researchgate.netresearchgate.net

Research has shown that PEGylation can significantly improve the stability of proteins. For instance, PEGylated recombinant thrombomodulin (TM456) was found to be more stable than the unmodified protein in a trypsin digestion assay. researchgate.net This increased stability can translate to a longer shelf life for the therapeutic product and improved performance in vivo.

However, a potential drawback of conventional PEGylation is the "PEG dilemma," where the PEG chains that prolong circulation can also hinder the interaction of the drug with its target cells. scienceopen.com To address this, "cleavable" PEG linkers have been developed that can be detached from the drug in the target tissue microenvironment. scienceopen.com this compound can be incorporated into such cleavable linker designs. For example, a linker could be designed with a disulfide bond that is cleaved in the reducing environment inside a cell. broadpharm.com

Precision Engineering of Site-Specific PEGylation Strategies

The ability to perform site-specific PEGylation is critical for the development of next-generation biotherapeutics. This compound, with its dual reactive handles, is a key enabler of these precision engineering strategies.

One powerful approach is chemoenzymatic modification. nih.gov This involves using an enzyme to introduce a unique reactive group at a specific site on a biomolecule, which can then be used for conjugation. For example, a transglutaminase enzyme can be used to attach an azide-containing linker to a specific glutamine residue on an antibody. nih.gov This azide-functionalized antibody can then be PEGylated using a PEG molecule containing a complementary reactive group, such as a strained alkyne. nih.govnih.gov

Another advanced strategy involves the use of unnatural amino acids. nih.gov By genetically encoding an amino acid with an alkyne or azide side chain at a specific position in a protein, a unique "handle" for PEGylation is created. researchgate.netnih.gov This allows for the production of homogeneously PEGylated proteins with a precisely defined drug-to-antibody ratio (in the case of ADCs).

These precision PEGylation methods, facilitated by reagents like this compound, are leading to the development of more effective and safer biopharmaceuticals with optimized pharmacokinetic and pharmacodynamic properties.

Advanced Surface Functionalization and Biomaterial Immobilization

The heterobifunctional nature of this compound, which combines a protected thiol group and a reactive azide moiety separated by a flexible tri-polyethylene glycol (PEG3) spacer, makes it a powerful tool for advanced surface functionalization. biosynth.combroadpharm.com The S-acetyl group provides a stable, protected form of a thiol, which can be deprotected under mild conditions to reveal a highly reactive sulfhydryl group. This sulfhydryl group can form stable linkages with various surfaces, such as gold or maleimide-functionalized substrates. Concurrently, the terminal azide group is readily available for bioorthogonal "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.comacs.org This dual reactivity allows for a two-step, controlled process of first anchoring the linker to a surface and then conjugating a specific biomolecule of interest.

Directed Modification of Solid-Phase Supports and Microbead Substrates

This compound facilitates the precise, covalent immobilization of biomolecules onto a variety of solid-phase supports, including glass slides, cellulose (B213188) nanofibers, and polymeric microbeads. thermofisher.comresearchgate.netnih.gov This capability is crucial for applications such as biosensors, diagnostic assays, and affinity chromatography. nih.gov The process typically involves the deacetylation of the S-acetyl group to expose the thiol, which then serves as the anchor to the substrate. The azide-terminated PEG chains then extend from the surface, ready to capture alkyne-modified biomolecules via click chemistry. axispharm.com

Research has demonstrated the use of azide-functionalized PEG linkers for the creation of glycopeptide arrays on functionalized glass slides. researchgate.netnih.gov In these studies, peptide scaffolds were synthesized directly on the slides, and sugar azides, some featuring a PEG3 spacer, were attached via CuAAC. researchgate.net The inclusion of the PEG spacer was found to be essential for enhancing the flexibility and accessibility of the immobilized sugars, which in turn improved binding interactions with lectins. researchgate.netnih.gov This highlights the importance of the spacer arm in overcoming steric hindrance at the surface.

In the context of microbead functionalization, similar strategies are employed. For instance, alkyne-functionalized microbeads can be conjugated with azide-containing probes, such as those derived from this compound, to create tools for studying cellular interactions. unimi.it A study focused on targeting Staphylococcus aureus used a PEG3-N3 linker to attach arabinose moieties to microbeads, demonstrating the importance of the linker in presenting the carbohydrate probe effectively. unimi.it Furthermore, enzymatic methods have been used to install an azide group onto a protein, which was then selectively immobilized onto alkyne-functionalized agarose (B213101) beads, showcasing a highly specific method for orienting proteins on a solid support. nih.govresearchgate.net

The table below summarizes various solid-phase supports and the role of azide-PEG linkers in their functionalization.

| Solid Support | Linker Chemistry | Biomolecule Attached | Purpose / Finding | Reference |

| Functionalized Glass Slides | CuAAC with peptide scaffolds | Sugar Azides (with and without PEG3 spacer) | PEG spacer increased flexibility and improved lectin binding affinity. | researchgate.netnih.gov |

| Agarose Microbeads | CuAAC | Azide-modified Green Fluorescent Protein (GFP) | Achieved selective, site-specific immobilization of the protein. | nih.gov |

| Polystyrene Microbeads | CuAAC | Arabinose-PEG3-azide | C2-linked arabinose probes showed preferential binding to S. aureus. | unimi.it |

| Cellulose Nanofibers | CuAAC | Azide-PEG3-biotin | Created a biotinylated membrane for the specific detection of streptavidin. | nih.gov |

These examples underscore the versatility of this compound and related azide-PEG linkers in creating highly functionalized surfaces for a wide array of biotechnological applications. The ability to control the spacing, density, and orientation of immobilized biomolecules is a key advantage offered by this technology. nih.gov

Engineering of Liposomal Surfaces for Enhanced Targeted Delivery

Liposomes are well-established vesicles for drug delivery, and their surface modification is critical for improving therapeutic outcomes. pharmaexcipients.com Surface coating with polyethylene glycol (PEG), known as PEGylation, is a gold-standard technique to create "stealth" liposomes that can evade the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream. nih.govnih.gov this compound is an ideal reagent for advanced liposome (B1194612) engineering, enabling both stealth properties and targeted delivery.

The modification of liposomes with this compound can be achieved through post-modification techniques. nih.gov In this approach, a lipid with a reactive headgroup (e.g., a maleimide-functionalized lipid) is incorporated into the liposome bilayer during its formulation. After liposome formation, this compound is deacetylated to expose the thiol, which then reacts with the maleimide groups on the liposome surface. This process results in liposomes coated with PEG chains terminating in an azide group.

This terminal azide is a versatile chemical handle for attaching targeting ligands via click chemistry. nih.govnih.gov For example, a targeting moiety such as a peptide, antibody fragment, or small molecule can be modified with an alkyne group. This alkyne-modified ligand can then be "clicked" onto the azide-functionalized liposome surface in a highly efficient and specific reaction. nih.gov This post-modification strategy is advantageous because it avoids exposing sensitive targeting ligands to the potentially harsh conditions of liposome preparation. nih.gov Research has highlighted the use of azide-alkyne cycloaddition for the rapid and controlled attachment of polymers and ligands to pre-formed liposomes. nih.govnih.gov

The benefits of using this compound for liposome surface engineering are summarized in the table below.

| Component / Strategy | Function | Advantage | Reference |

| Lipid Bilayer | Forms the core vesicle | Encapsulates therapeutic cargo. | pharmaexcipients.com |

| PEG3 Linker | Hydrophilic spacer | Provides "stealth" characteristics, prolonging circulation half-life. | nih.govnih.gov |

| Terminal Azide Group | Bioorthogonal reactive handle | Allows for late-stage, specific attachment of targeting ligands via click chemistry. | nih.govnih.gov |

| Post-Modification Approach | Conjugation after liposome formation | Protects sensitive targeting ligands from formulation conditions and allows for modular assembly. | nih.gov |

This dual-functional approach—combining the stealth properties of PEG with the specific targeting capabilities afforded by click chemistry—allows for the development of sophisticated drug delivery systems. By conjugating ligands that recognize receptors overexpressed on diseased cells, these engineered liposomes can achieve enhanced accumulation at the target site, potentially increasing therapeutic efficacy. nih.gov

S Acetyl Peg3 Azide in Translational Pharmaceutical and Drug Discovery Research

Rational Design and De Novo Synthesis of Novel Pharmaceutical Candidates

The principles of rational drug design rely on a deep understanding of biological targets and the tailored construction of molecules to interact with them, which can reduce the time and cost of development. nih.govresearchgate.net S-Acetyl-PEG3-azide serves as a valuable building block in this paradigm. Its defined structure and distinct reactive ends allow for its incorporation into the de novo synthesis of new pharmaceutical candidates with planned functionalities.

The compound's dual reactivity supports orthogonal conjugation strategies, where each end can be reacted independently without interference from the other. axispharm.com The azide (B81097) group is amenable to "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyzide-azide cycloaddition (SPAAC), which are known for their high efficiency and selectivity. medchemexpress.combroadpharm.com The S-acetyl group acts as a protected thiol, which can be deprotected under specific conditions to reveal a reactive thiol group for conjugation. axispharm.com This controlled reactivity is essential in the multi-step synthesis of complex drug molecules, allowing for the sequential and site-specific attachment of different molecular entities. nih.gov

The inclusion of the PEG3 spacer is a key design feature that imparts hydrophilicity, which can improve the solubility of the resulting pharmaceutical candidate. broadpharm.commedkoo.com This rational incorporation of a PEG linker is a common strategy to enhance the pharmacokinetic properties of a potential drug from the very beginning of the design process. nih.gov

| Feature | Chemical Group | Utility in Rational Design |

| Click Chemistry Handle | Azide (-N3) | Enables highly efficient and specific conjugation to alkyne-containing molecules via CuAAC or SPAAC. medchemexpress.com |

| Protected Nucleophile | S-Acetyl Thiol (-S-Ac) | Allows for controlled, late-stage introduction of a reactive thiol group for conjugation to thiol-reactive moieties. axispharm.com |

| Hydrophilic Spacer | PEG3 Linker | Improves aqueous solubility and provides steric accessibility for molecular interactions. axispharm.combroadpharm.com |

| Dual Functionality | Heterobifunctional | Supports orthogonal, multi-step synthetic strategies for building complex molecules. biosynth.com |

Integral Component in the Development of Targeted Drug Delivery Systems

This compound is an integral component in the engineering of advanced drug delivery systems designed to increase therapeutic efficacy and minimize off-target effects. Its structure facilitates the connection of therapeutic payloads to targeting moieties.

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, such as malignant cells, thereby reducing systemic toxicity. rsc.org The functional groups of this compound are ideal for creating these targeted constructs. The azide group, through click chemistry, can be used to attach the linker to a drug molecule that has been modified with an alkyne group. broadpharm.com Concurrently, the thiol group (after deprotection of the S-acetyl) can be conjugated to a targeting ligand, such as an antibody, nanobody, or small molecule that recognizes a specific receptor on the surface of target cells. axispharm.comrsc.org This creates a drug-linker-ligand conjugate capable of selective accumulation in the desired tissue or cell population. rsc.org

Pivotal Role in Proteolysis Targeting Chimeras (PROTACs) Research and Development

This compound is prominently used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.com PROTACs are innovative heterobifunctional molecules that co-opt the cell's own protein disposal machinery to eliminate specific disease-causing proteins. nih.govresearchgate.net

A PROTAC molecule consists of three parts: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects them. biochempeg.comnih.gov The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical for the potency and selectivity of the PROTAC. nih.govnih.gov

This compound is an exemplary tool for the modular assembly of PROTACs. nih.gov Its functional handles allow for the convergent synthesis of PROTAC libraries where different warheads, anchors, and linker attachment points can be systematically varied. nih.gov For instance, an azide-functionalized E3 ligase ligand can be "clicked" onto an alkyne-modified warhead via a triazole-forming reaction, a common strategy in PROTAC synthesis. nih.gov The availability of bifunctional linkers like this compound enables the rapid and efficient assembly of these complex molecules, accelerating the screening and optimization of effective protein degraders. nih.govbiochempeg.com

| PROTAC Component | Bound By | Linker Connection Point | Function |

| Warhead | Target Protein of Interest | S-Acetyl (Thiol) or Azide | Binds to the disease-causing protein. |

| Linker | (Connects Warhead & Anchor) | N/A | Optimizes the formation of a stable ternary complex. nih.gov |

| Anchor | E3 Ubiquitin Ligase | S-Acetyl (Thiol) or Azide | Recruits the cellular protein degradation machinery. medchemexpress.com |

The ultimate goal of a PROTAC is to trigger the degradation of a target protein via the ubiquitin-proteasome system (UPS). nih.govdiscoveryontarget.com The UPS is the primary mechanism by which cells regulate protein levels and eliminate misfolded or damaged proteins. nih.govmdpi.com

A PROTAC molecule, facilitated by its linker, brings the target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex. nih.govnih.gov This proximity enables the E3 ligase to transfer ubiquitin proteins to the target protein. wikipedia.org The attachment of a polyubiquitin (B1169507) chain marks the target protein for recognition and subsequent degradation by the proteasome, a large protein complex that breaks down proteins into smaller peptides. nih.govwikipedia.orgsemanticscholar.org This "event-driven" mechanism allows PROTACs to act catalytically, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules. discoveryontarget.com This offers a powerful and often more selective alternative to traditional small-molecule inhibitors. discoveryontarget.com

Advancements in Antibody-Drug Conjugates (ADCs) Construction

The development of antibody-drug conjugates (ADCs) represents a significant stride in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects these two components, is critical to the ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of payload release. This compound has emerged as a valuable heterobifunctional building block in this context, offering chemists precise control over ADC construction through its distinct reactive handles: a protected thiol (S-acetyl) and an azide group. This enables site-specific conjugation strategies, leading to more homogeneous and effective therapeutics.

Influence on ADC Therapeutic Index and Systemic Efficacy

The therapeutic index—a measure of a drug's efficacy relative to its toxicity—is a critical parameter in ADC development. The structural features of this compound contribute significantly to improving the therapeutic index and systemic efficacy of ADCs through several mechanisms.

Impact of Hydrophilicity and Linker Stability:

Many potent cytotoxic payloads are highly hydrophobic, which can lead to ADC aggregation, accelerated plasma clearance, and poor pharmacokinetic profiles. nih.gov The inclusion of a hydrophilic PEG3 spacer, as found in this compound, helps to counteract this hydrophobicity. biochempeg.com This can lead to improved solubility, reduced aggregation, and a longer circulation half-life, allowing for greater accumulation of the ADC at the tumor site. scilit.commdpi.com Research on affibody-based drug conjugates demonstrated that incorporating PEG chains significantly prolonged circulation half-life and increased the maximum tolerated dose (MTD), directly contributing to a wider therapeutic window. mdpi.com While not using this compound specifically, this study highlights the profound impact of PEGylation on tolerability and efficacy.

The stability of the linker is paramount for minimizing off-target toxicity. nih.gov Premature release of the payload in circulation can damage healthy tissues. Non-cleavable linkers, which can be formed using the thiol group of a deprotected this compound moiety, generally offer greater plasma stability compared to some cleavable designs. biochempeg.com This enhanced stability can lead to a better safety profile and an improved therapeutic index. biochempeg.com

Impact of Site-Specific Conjugation:

The azide handle enables site-specific conjugation, which produces homogeneous ADCs with a uniform DAR. semanticscholar.orgoup.com This homogeneity is crucial for consistent efficacy and a predictable safety profile. Heterogeneous ADCs, with a random number and distribution of payloads, can contain both ineffective, under-conjugated species and overly toxic, over-conjugated species. Homogeneous ADCs, by contrast, have improved pharmacokinetics and a wider therapeutic index. semanticscholar.org

The table below illustrates representative data from a study on affibody-drug conjugates, showing how the incorporation of PEG linkers can significantly improve the maximum tolerated dose (MTD) while maintaining potent anti-tumor activity, thereby widening the therapeutic index.

| Conjugate | Linker Type | In Vitro Cytotoxicity (IC50, nM) | Maximum Tolerated Dose (MTD, mg/kg) | In Vivo Antitumor Efficacy (% Tumor Growth Inhibition) |

|---|---|---|---|---|

| HM | Non-PEGylated (SMCC) | 0.89 | < 5.0 | Significant Inhibition at 2.5 mg/kg |

| HP4KM | 4 kDa PEG | 4.0 | 10.0 | Strong Inhibition at 10 mg/kg |

| HP10KM | 10 kDa PEG | 19.6 | 20.0 | Complete Regression at 10 mg/kg |

Compound Name Table

| Compound Name |

|---|

| This compound |

| Monomethyl auristatin E (MMAE) |

| Glutathione |

Cutting Edge Applications of S Acetyl Peg3 Azide in Chemical Biology and Materials Science

Innovative Paradigms in Molecular Imaging and Diagnostic Probes

The chemical compound S-Acetyl-PEG3-azide serves as a versatile hetero-bifunctional linker in the construction of advanced molecular probes. Its structure, featuring a protected thiol group at one end and an azide (B81097) group at the other, separated by a flexible polyethylene (B3416737) glycol (PEG) spacer, allows for the sequential conjugation of different molecular entities. The azide group is particularly valuable as it enables highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commdpi.com These reactions are bioorthogonal, meaning they can proceed within complex biological environments without interfering with native biochemical processes. mdpi.com This property is paramount in the development of sophisticated probes for imaging and diagnostics.

Synthesis of Radiolabeled Tracers and Radiopharmaceuticals for Diagnostic Imaging

The azide functionality of this compound and similar PEG-azide linkers is extensively used in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). acs.orgmdpi.com These imaging techniques rely on the detection of radiation emitted by radionuclides incorporated into a targeting molecule, or radiotracer, which is designed to accumulate at a specific biological target, such as a tumor. unimi.it

The synthesis strategy typically involves a multi-step process. First, a targeting molecule (e.g., a peptide or antibody) is functionalized with an alkyne group. Separately, a chelator suitable for complexing a metallic radionuclide (like Gallium-68 or Zirconium-89) or a prosthetic group containing a non-metallic radionuclide (like Fluorine-18) is attached to the thiol end of the this compound linker after deprotection. The final step involves the "clicking" of the azide-functionalized radiolabel-chelate complex to the alkyne-modified targeting molecule. acs.org This modular approach allows for the late-stage introduction of the radionuclide, minimizing the researchers' radiation exposure and accommodating the short half-lives of many PET isotopes.

For instance, researchers have developed 18F-labeled alkyne prosthetic groups that can be efficiently clicked onto azide-functionalized peptides. mdpi.com This method has been used to synthesize various 18F-labeled peptide tracers with high radiochemical purity and specific activity, demonstrating the utility of the azide-alkyne click reaction in radiopharmaceutical development. mdpi.com

Development of Dual-Labeled Probes for Multimodal Imaging Modalities

A significant advancement in diagnostic imaging is the creation of dual-labeled probes for multimodal imaging, which combines the strengths of two or more imaging techniques. mdpi.comnih.gov Probes that are active for both PET and optical (fluorescence) imaging are particularly promising for applications like image-guided surgery, where a whole-body PET scan can locate tumors, and intraoperative fluorescence imaging can precisely define tumor margins for resection. mdpi.comuzh.ch

This compound and analogous structures are instrumental in building these dual-modality agents. In a representative synthesis, a trivalent scaffold can be functionalized with three key components: a chelator for a radioisotope (e.g., desferrioxamine B, DFO, for 89Zr), a fluorescent dye (e.g., Rhodamine B), and a photochemically active aryl azide group (ArN3) for protein conjugation. uzh.chresearchgate.net In one study, a scaffold, DFO-RhodB-PEG3-ArN3, was synthesized where a PEG3 linker separates the rhodamine dye and the aryl azide. uzh.chresearchgate.net This construct allows for one-pot radiolabeling with 89Zr and light-induced conjugation to a targeting antibody, such as trastuzumab, creating a dual-modality PET-optical probe. uzh.ch The PEG linker in these constructs provides flexibility and improves the pharmacokinetic properties of the final probe.

Preclinical and Clinical In Vivo Imaging Studies for Disease Detection and Monitoring

The utility of probes synthesized using PEG-azide linkers is validated through in vivo imaging studies in preclinical animal models of disease. These studies assess the probe's ability to specifically accumulate in the target tissue (e.g., a tumor) while clearing efficiently from non-target organs, leading to a high target-to-background ratio for clear imaging.

For example, a dual-labeled peptide targeting the neurotensin (B549771) receptor 1 (NTR1), which is overexpressed in certain cancers, was developed for PET and fluorescence imaging. nih.gov In vivo studies in tumor-bearing mice showed specific accumulation of the probe in NTR1-expressing tumors (1.91 ± 0.22 %ID/g at 1 hour post-injection), which was confirmed by both imaging modalities. nih.gov Similarly, dual-labeled probes targeting the prostate-specific membrane antigen (PSMA) have demonstrated specific uptake in PSMA-expressing tumor xenografts, with stable and high tumor uptake over time. mdpi.com These preclinical studies are crucial for demonstrating the potential of these agents to improve tumor detection and localization before they can be considered for clinical trials. mdpi.comnih.gov

Table 1: Examples of Dual-Modality Probes in Preclinical Imaging

| Probe Target | Imaging Modalities | Key Preclinical Findings | Reference(s) |

| Neurotensin Receptor 1 (NTR1) | PET / Fluorescence | Specific accumulation in NTR1-expressing tumors (1.91 ± 0.22 %ID/g at 1h p.i.); High tumor-to-muscle ratio (17.44 at 4h p.i.). | nih.gov |

| Prostate-Specific Membrane Antigen (PSMA) | PET / Fluorescence | Higher tumor uptake compared to the single-modality reference; Preserved pharmacokinetic properties and specific uptake in PSMA-expressing xenografts. | mdpi.com |

| Human Epidermal Growth-Factor Receptor 2 (HER2/neu) | PET / Optical | Proof-of-concept studies confirmed the potential of [89Zr]ZrDFO-RhodB-PEG3-azepin-trastuzumab for detecting HER2 expression in vivo. | uzh.chresearchgate.net |

| Integrin Receptors | PET / Near-Infrared Fluorescence (NIRF) | Demonstrated specific tumor targeting with a good correlation between NIRF and PET imaging; Tumor-specific accumulation with a tumor-to-background ratio of 5.64 at 4h p.i. | nih.gov |

p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue.

Advanced Cell Surface Engineering and Metabolic Labeling Approaches

Beyond its use in creating imaging probes, the azide group of this compound is a key reactant in the field of metabolic glycoengineering and cell surface analysis. This field exploits the cell's own metabolic pathways to introduce chemical reporter groups, like azides, onto cell surface glycans. nobelprize.orguga.edu

Bioorthogonal Incorporation of Azide-Modified Glycans into Cellular Glycomes

Metabolic glycoengineering is a powerful technique for labeling cellular glycans with bioorthogonal chemical reporters. mdpi.comuga.edu The process begins by incubating living cells with an unnatural, azide-modified sugar precursor, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). mdpi.comuga.edu The acetyl groups enhance the molecule's permeability, allowing it to easily cross the cell membrane. sigmaaldrich.com

Once inside the cell, cellular enzymes called esterases remove the acetyl groups. sigmaaldrich.com The now-exposed azido-sugar enters the natural sialic acid biosynthetic pathway, where it is converted into an azide-containing sialic acid derivative (SiaNAz). uga.edu This unnatural sugar is then incorporated by glycosyltransferases into the terminal positions of glycan chains on glycoproteins and glycolipids. sigmaaldrich.comrsc.org These azide-tagged glycoconjugates are ultimately transported to the cell surface, effectively decorating the cell with azide "handles." nobelprize.orgnih.gov This process allows for the selective labeling of cancer cells, which often exhibit altered glycosylation patterns, such as an overexpression of sialic acids. rsc.orgnih.gov

Comprehensive Analysis of Glycoproteins and Cell-Surface Carbohydrate Repertoires

Once the cell surface is engineered with azide reporters, this compound and similar reagents become critical tools for analysis. The azide handles on the cell surface can be selectively targeted with probes containing a complementary reactive group, most commonly an alkyne, via a click chemistry reaction. mdpi.comuga.edu

For comprehensive proteomic analysis, a probe molecule containing an alkyne group and an enrichment tag, such as biotin (B1667282), is used. The alkyne end of the probe "clicks" to the azide groups on the cell surface glycoproteins. This covalent linkage allows for the selective capture and enrichment of these labeled glycoproteins from complex cell lysates using streptavidin-coated beads, which bind strongly to the biotin tag. nih.gov This enrichment step is crucial as it significantly improves the detection of lower-abundance secreted and membrane-bound glycoproteins that might otherwise be missed. nih.gov Following capture, the proteins can be identified and quantified using mass spectrometry, providing a detailed profile of the cell-surface glycoproteome. nih.govmdpi.com This methodology has proven effective for identifying secreted stromal proteins associated with cancer progression. nih.gov

Improvement of Efficacy in Stem Cell-Based Therapeutic Interventions

The therapeutic potential of stem cells in regenerative medicine is often hampered by poor cell survival, insufficient engraftment at the target site, and uncontrolled differentiation. mdpi.comfrontiersin.org The encapsulation of stem cells within biocompatible hydrogels has emerged as a promising strategy to overcome these challenges, providing a supportive three-dimensional (3D) microenvironment that mimics the native extracellular matrix (ECM). mdpi.comfrontiersin.orgzju.edu.cn this compound is a key reagent in the fabrication of such advanced hydrogels due to its dual functional groups, which allow for controlled and biocompatible crosslinking chemistries.

The azide group enables the use of "click chemistry," particularly the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). alfa-chemistry.commedchemexpress.com These reactions are well-suited for cell encapsulation as they proceed under mild, physiological conditions, thus preserving the viability and function of the encapsulated stem cells. acs.org For instance, a hydrogel network can be formed by reacting the azide terminus of this compound with a multi-alkyne functionalized polymer.

Furthermore, the S-acetyl group provides a protected thiol, which can be deprotected to reveal a reactive thiol group. This free thiol can then participate in a secondary crosslinking reaction, such as thiol-ene or thiol-maleimide chemistry, to further modify the hydrogel's properties in situ. frontiersin.orgdiva-portal.org This dual-functional nature allows for the creation of hydrogels with precisely tuned mechanical and biochemical properties. For example, the initial gelation can occur via the azide group, encapsulating the stem cells. Subsequently, the thiol group can be deprotected and used to tether bioactive molecules, such as growth factors or adhesion peptides (e.g., RGD), which can enhance stem cell survival, proliferation, and directed differentiation. iris-biotech.de

Development of Functional Materials with Tailored Properties

The versatility of this compound extends beyond stem cell biology into the broader field of materials science, where it is employed to create functional materials with precisely controlled architectures and responsive behaviors.

Polymer and Hydrogel Functionalization for Smart Materials